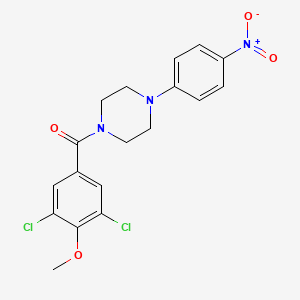![molecular formula C11H18N2O2 B5111038 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol](/img/structure/B5111038.png)
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol is a chemical compound that has been studied extensively for its potential therapeutic uses in various medical fields. This compound is also known as FPE or Furfurylpiperazineethanol.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol is not fully understood. However, it has been suggested that FPE may act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. FPE has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various animal models. FPE has been shown to increase levels of certain neurotransmitters in the brain, including serotonin and dopamine, which are involved in regulating mood and behavior. FPE has also been shown to modulate the activity of certain enzymes and proteins involved in cell signaling pathways, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol in lab experiments is its potential therapeutic applications in various medical fields, which may lead to the development of new drugs and treatments. However, one limitation of using FPE in lab experiments is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol. One direction is to further investigate its potential therapeutic applications in various medical fields, including neuroscience, oncology, and infectious diseases. Another direction is to elucidate its exact mechanism of action, which may lead to the development of more potent and selective drugs based on FPE. Additionally, further studies are needed to evaluate the safety and toxicity of FPE in humans, which is necessary for its clinical development.
Métodos De Síntesis
The synthesis of 2-[4-(2-furylmethyl)-1-piperazinyl]ethanol can be achieved through a multi-step process involving the reaction of furfuryl chloride with piperazine, followed by reduction using sodium borohydride. The final product is obtained through the addition of ethanol to the reaction mixture.
Aplicaciones Científicas De Investigación
2-[4-(2-furylmethyl)-1-piperazinyl]ethanol has been studied for its potential use in various medical fields, including neuroscience, oncology, and infectious diseases. In neuroscience, FPE has been shown to have anxiolytic and antidepressant effects, as well as potential use in treating addiction and neurodegenerative disorders. In oncology, FPE has been studied for its potential use in chemotherapy, as it has been shown to enhance the efficacy of certain anticancer drugs. In infectious diseases, FPE has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
2-[4-(furan-2-ylmethyl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-8-7-12-3-5-13(6-4-12)10-11-2-1-9-15-11/h1-2,9,14H,3-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQKHMSIYIRDRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)
![N-{1-[1-(2-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5110965.png)
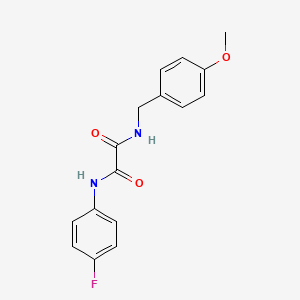
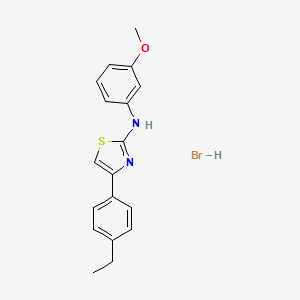
![1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B5110986.png)
![5-{5-bromo-2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5111006.png)
![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methoxyethyl)acetamide](/img/structure/B5111011.png)
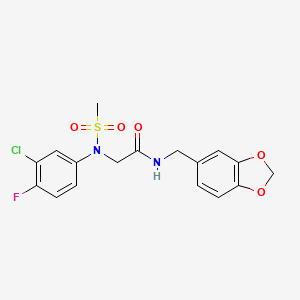
![N-benzyl-N-ethyl-6-(3-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5111021.png)
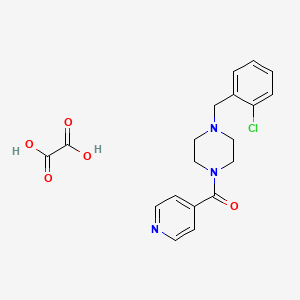
![2-(2-methoxyethyl)-6-{[4-(2-phenylethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5111053.png)
![4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B5111061.png)
![6-(3,4-dimethoxyphenyl)-2-(4-morpholinylcarbonyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5111067.png)
